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molecular formula C8H5IN2O2 B173683 5-Iodo-1H-indazole-3-carboxylic acid CAS No. 1077-97-0

5-Iodo-1H-indazole-3-carboxylic acid

Cat. No. B173683
M. Wt: 288.04 g/mol
InChI Key: VRWNCSJMDOUQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842711B2

Procedure details

5-Iodoisatin (5 g, 18.3 mmol) is heated in the presence of sodium hydroxide (0.77 g, 19.2 mmol in 12 ml of H2O) until it is dissolved, and the reaction mixture is then cooled to 0° C. A solution of sodium nitrite precooled to 0° C. (1.26 g, 18.3 mmol in 5.5 ml of H2O) is added. The paste obtained is added portionwise, with vigorous stirring, to a solution of sulphuric acid (3.40 g, 34.8 mmol in 37 ml of H2O) precooled to 0° C. such that the temperature does not exceed 4° C. The stirring is maintained for 15 min and then a tin chloride solution (SnCl2.2H2O, 9.91 g, 43.9 mmol in 15 ml of concentrated HCl) is added slowly such that the temperature does not exceed 4° C. The mixture is left to react for several hours. The reaction mixture is filtered. The solid is washed with boiling water and then taken up with ethanol under hot conditions. The insoluble impurities are eliminated by filtration. 2 g of product are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
reactant
Reaction Step Three
Name
tin chloride
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=O.[OH-:13].[Na+].[N:15]([O-])=O.[Na+].S(=O)(=O)(O)O.[Sn](Cl)(Cl)(Cl)Cl>O>[I:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:15]=[C:5]2[C:6]([OH:11])=[O:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
IC=1C=C2C(C(NC2=CC1)=O)=O
Name
Quantity
12 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
37 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
tin chloride
Quantity
15 mL
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
5.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
CUSTOM
Type
CUSTOM
Details
precooled to 0° C.
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The paste obtained
CUSTOM
Type
CUSTOM
Details
precooled to 0° C. such that the temperature
CUSTOM
Type
CUSTOM
Details
does not exceed 4° C
TEMPERATURE
Type
TEMPERATURE
Details
The stirring is maintained for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
does not exceed 4° C
WAIT
Type
WAIT
Details
The mixture is left
CUSTOM
Type
CUSTOM
Details
to react for several hours
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
WASH
Type
WASH
Details
The solid is washed with boiling water
FILTRATION
Type
FILTRATION
Details
The insoluble impurities are eliminated by filtration

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C2C(=NNC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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